5-(pyridin-3-yl)-4H-1,2,4-triazol-3-amine
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Overview
Description
The compound 5-(pyridin-3-yl)-4H-1,2,4-triazol-3-amine is a heterocyclic molecule that features both a pyridine and a triazole ring. This structure is of interest due to its potential applications in pharmaceuticals and materials science. The pyridine ring is a basic aromatic heterocycle with a nitrogen atom, while the triazole ring is a five-membered ring containing three nitrogen atoms, which can participate in various chemical reactions due to the presence of both aromatic and amine functionalities .
Synthesis Analysis
The synthesis of related triazole derivatives often involves cyclization reactions. For instance, 1,2,3-triazolo[4,5-b]pyridines can be synthesized via cyanoacetylation reactions followed by cyclization of the formed cyanoacetamides . Another method for synthesizing triazolopyridine derivatives involves intramolecular annulation facilitated by phenyliodine bis(trifluoroacetate), which allows for the formation of the triazole ring through oxidative N-N bond formation . Additionally, the synthesis of 1,2,4-triazoline derivatives has been reported, where the reaction of triazoline with ethylene chlorohydrine leads to chloroethyl derivatives that can further react with amines to yield aminoethyl derivatives .
Molecular Structure Analysis
The molecular structure of triazolopyridine derivatives has been studied using various spectroscopic and crystallographic techniques. For example, the molecular structure and vibrational spectra of 1,2,4-triazolo[4,3-a]pyridin-3-amine were analyzed using B3LYP/6-311G(2d,2p) calculations, and the compound was found to crystallize in the monoclinic space group with molecules linked via N–H⋯N hydrogen bonds . Similarly, the crystal structure of another derivative, 7,7-dimethyl-2-pyridin-4-yl-6,7-dihydro-1,2,4-triazolo[1,5-a][1,3,5]triazin-5-amine, revealed a flattened boat conformation of the triazine ring and intermolecular NH⋯N hydrogen bonds .
Chemical Reactions Analysis
The chemical reactivity of triazolopyridine derivatives is influenced by the presence of the triazole and pyridine rings. These compounds can undergo various reactions, including [3 + 2] cycloaddition, which is a common method for constructing triazolopyridine cores . The presence of an amine group also allows for further functionalization, as seen in the synthesis of methanimines from triazole-thio derivatives and aldehydes .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazolopyridine derivatives are characterized by their crystalline structure, intermolecular interactions, and electronic properties. For instance, the Hirshfeld surface analysis of ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate revealed various π-interactions, indicating the potential for diverse supramolecular architectures . The optical properties, such as electron absorption and luminescence spectra, are also of interest, with studies showing significant Stokes shifts for the triazole and pyridine rings .
properties
IUPAC Name |
5-pyridin-3-yl-1H-1,2,4-triazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5/c8-7-10-6(11-12-7)5-2-1-3-9-4-5/h1-4H,(H3,8,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USTVEFNDQUIZNC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=NN2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30189079 |
Source
|
Record name | 1H-1,2,4-Triazol-3-amine, 5-(3-pyridinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30189079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(pyridin-3-yl)-4H-1,2,4-triazol-3-amine | |
CAS RN |
35607-27-3 |
Source
|
Record name | 3-(Pyridin-3-yl)-1H-1,2,4-triazol-5-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35607-27-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-1,2,4-Triazol-3-amine, 5-(3-pyridinyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035607273 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-1,2,4-Triazol-3-amine, 5-(3-pyridinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30189079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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